molecular formula C20H14Br2N2O2 B2556398 (2-bromophenyl)(3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone CAS No. 361479-14-3

(2-bromophenyl)(3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

Cat. No.: B2556398
CAS No.: 361479-14-3
M. Wt: 474.152
InChI Key: ADSVFDGJYSWCSR-UHFFFAOYSA-N
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Description

The compound "(2-bromophenyl)(3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone" features a pyrazoline core substituted with brominated aryl groups and a furan moiety. Its structure comprises:

  • Pyrazoline ring: A 4,5-dihydro-1H-pyrazole scaffold, which is a five-membered ring with two adjacent nitrogen atoms and one double bond.
  • Substituents: A 2-bromophenyl group at the methanone position. A 4-bromophenyl group at the 3-position of the pyrazoline ring. A furan-2-yl group at the 5-position.

This combination of electron-withdrawing bromine atoms and the electron-rich furan ring may influence its electronic properties, solubility, and biological activity. Crystallographic studies using programs like SHELXL are critical for resolving such structures, though none are explicitly reported for this compound in the provided evidence.

Properties

IUPAC Name

(2-bromophenyl)-[5-(4-bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Br2N2O2/c21-14-9-7-13(8-10-14)17-12-18(19-6-3-11-26-19)24(23-17)20(25)15-4-1-2-5-16(15)22/h1-11,18H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSVFDGJYSWCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3Br)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-bromophenyl)(3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including antibacterial and antifungal activities, along with structural characteristics and synthesis methods.

Structural Overview

The molecular formula of the compound is C18H16Br2N2OC_{18}H_{16}Br_2N_2O. The structure includes a pyrazole ring, furan moiety, and bromophenyl groups, contributing to its diverse biological activities. The presence of bromine atoms is significant as halogen substitutions often enhance biological activity.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit notable antibacterial properties. For example, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains. The compound's antibacterial activity was evaluated against Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.0047

These results suggest that the compound may possess strong antibacterial properties, potentially useful in developing new antibiotics.

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against various fungal strains. The MIC values for antifungal tests were recorded as follows:

Fungal Strain MIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

These findings indicate a promising antifungal profile, suggesting potential applications in treating fungal infections .

Case Studies and Research Findings

  • Synthesis and Characterization : A study synthesized the compound using conventional and microwave-assisted methods, highlighting the efficiency of microwave synthesis in reducing reaction time while maintaining yield . The crystal structure analysis provided insights into the molecular arrangement and potential interaction sites for biological activity .
  • Mechanism of Action : The mechanism by which this compound exerts its antibacterial effects is thought to involve interference with bacterial cell wall synthesis or disruption of membrane integrity, common pathways for many pyrazole derivatives .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have shown that halogen substitutions significantly enhance biological activity. For instance, the introduction of bromine at specific positions on the phenyl rings has been correlated with increased potency against microbial strains .

Scientific Research Applications

Structure and Composition

The molecular formula of this compound is C20H14Br2N2O2C_{20}H_{14}Br_2N_2O_2 with a molecular weight of 429.7 g/mol. The structure features a bromophenyl group, a furan ring, and a pyrazole moiety, which are known for their diverse biological activities.

Physical Properties

  • Melting Point : Data on the melting point is not readily available but can be determined through experimental methods.
  • Solubility : Solubility studies indicate that the compound may exhibit variable solubility depending on the solvent used.

Medicinal Chemistry

The compound has been investigated for its potential antitumor and antimicrobial activities. Studies suggest that pyrazole derivatives can inhibit cancer cell proliferation and exhibit significant antimicrobial properties against various pathogens.

Case Study: Antitumor Activity

In a recent study, derivatives of pyrazole were synthesized and tested for their ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). The results indicated that certain modifications to the pyrazole structure enhance its efficacy against these cell lines, suggesting that the compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Properties

Research indicates that compounds containing bromophenyl and pyrazole moieties demonstrate notable antimicrobial activity. For instance, derivatives of this compound were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration .

Synthesis and Modification

The synthetic pathways for this compound often involve multi-step reactions including cyclization and substitution reactions. The ease of modification allows for the development of analogs with enhanced biological activity or improved pharmacokinetic properties.

Synthesis Example

A common synthetic route involves:

  • Formation of the Pyrazole Ring : Through hydrazine derivatives reacting with appropriate carbonyl compounds.
  • Bromination Reactions : To introduce bromine atoms at specific positions on the phenyl rings.
  • Final Coupling Reactions : To attach the furan moiety to the pyrazole core.

These methods have been documented in various studies highlighting their efficiency and yield .

Material Science Applications

Beyond medicinal uses, this compound may find applications in material sciences as a precursor for creating functionalized polymers or as an additive in coatings due to its unique chemical structure.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyrazoline Derivatives

Table 1: Key Halogenated Pyrazoline Analogs
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 2-BrPh (methanone), 4-BrPh (3), Furan (5) ~497.2 N/A (Theoretical) -
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 4-BrPh (5), 4-FPh (3), Acetyl (1) ~385.3 Crystallographically characterized
5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole 4-BrPh (5), 4-FPh (3), Ph (1) ~409.3 Structural data via SHELX
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ClPh, FPh, Triazole, Thiazole ~592.9 Isostructural with Br analog; antimicrobial activity

Key Observations :

  • Halogen Effects: Replacing bromine with chlorine (e.g., in ) can preserve isostructurality but alter electronic properties.
  • Biological Activity : Chloro and bromo derivatives in and exhibit antimicrobial properties, suggesting halogen choice influences bioactivity.

Heterocyclic Substituent Variations

Table 2: Impact of Heterocyclic Moieties
Compound Name Heterocycle (Position) Key Functional Groups Notable Properties Reference
Target Compound Furan (5) Electron-rich oxygen heterocycle Potential for π-π stacking -
3-(4-Bromophenyl)-5-(2-furyl)-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole Furan (5), Thiophene (methanone) Sulfur-containing thiophene Altered electronic profile
2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole Thiazole (1) Nitrogen-sulfur heterocycle Crystallographic data (R = 0.052)

Key Observations :

  • Furan vs. Thiophene : The furan ring in the target compound may enhance solubility compared to thiophene due to oxygen’s electronegativity, while thiophene’s sulfur could improve metabolic stability .
  • Thiazole Derivatives : Compounds with thiazole moieties (–9) show robust antimicrobial activity, possibly due to enhanced hydrogen bonding with biological targets .

Aromatic and Electron-Withdrawing Group Modifications

Table 3: Substituent Effects on Bioactivity
Compound Name Aromatic/EWG Substituents Biological Activity Reference
Target Compound 2-BrPh, 4-BrPh N/A -
2-(4-Bromophenoxy)-1-(3-(3-chloro-4-methoxyphenyl)-5-(5-bromo-2-hydroxyphenyl)-4,5-dihydropyrazol-1-yl)ethanone Bromophenoxy, Chloro-methoxyphenyl Antimicrobial (IR: C=O at 1690 cm⁻¹)
5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine Nitrophenyl, Pyrimidine N/A (Strong EWG for electronics)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Nitro groups () significantly increase electrophilicity compared to bromine, which could enhance reactivity in biological systems.
  • Antimicrobial Activity: Bromophenoxy and chlorophenyl substituents in correlate with antimicrobial effects, possibly due to halogen-bonding interactions with microbial enzymes .

Structural and Spectroscopic Insights

  • Crystallography : Compounds like those in and were resolved using SHELXL , confirming planar pyrazoline rings and dihedral angles between substituents. For example, the thiazole derivative in has a mean C–C bond length of 1.39 Å .
  • Spectroscopy : IR data for analogs (e.g., C=O stretch at 1690 cm⁻¹ in ) suggest similar carbonyl environments in the target compound .

Q & A

Basic: What are the established synthetic routes for (2-bromophenyl)(3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via a multi-step protocol involving cyclocondensation and functionalization. A common approach involves:

Formation of α,β-unsaturated ketones : Reacting 1,3-diketones with furfural or substituted aldehydes under acidic conditions (e.g., acetic acid) to form chalcone derivatives .

Pyrazoline ring formation : Cyclization of chalcones with hydrazine derivatives (e.g., phenylhydrazine) in ethanol under reflux, yielding 4,5-dihydro-1H-pyrazole intermediates .

Bromination and functionalization : Electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) to introduce bromine substituents, followed by methanone group attachment via Friedel-Crafts acylation .

Key Factors Affecting Yield:

Reaction StepOptimal ConditionsYield Range (%)Reference
Chalcone synthesisAcetic acid, 80°C, 6–8 hrs65–75
Pyrazoline cyclizationEthanol reflux, 12–24 hrs70–85
BrominationNBS (N-bromosuccinimide), CCl₄, 50°C60–70

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • FT-IR Spectroscopy : Identify carbonyl (C=O, ~1680–1700 cm⁻¹) and C-Br stretches (~560–600 cm⁻¹). The pyrazoline N-H stretch appears at ~3200 cm⁻¹ .
  • NMR Spectroscopy :
    • ¹H NMR : Doublets for diastereotopic protons in the dihydropyrazole ring (δ 3.2–4.1 ppm). Aromatic protons from bromophenyl (δ 7.3–7.8 ppm) and furan (δ 6.3–7.1 ppm) groups .
    • ¹³C NMR : Carbonyl carbon at δ 190–200 ppm; pyrazoline ring carbons at δ 40–60 ppm .
  • Mass Spectrometry : Molecular ion peak [M⁺] consistent with molecular weight (e.g., m/z ~470–480 for C₂₂H₁₅Br₂N₂O₂) .

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